6,8-Dibromo-3-methyl-2H-chromen-2-one
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Overview
Description
6,8-Dibromo-3-methyl-2H-chromen-2-one is a brominated derivative of chromen-2-one, also known as coumarin. Coumarins are a class of organic compounds characterized by a benzopyrone structure, which is widely found in nature and has various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-methyl-2H-chromen-2-one typically involves the bromination of 3-methyl-2H-chromen-2-one. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, debrominated coumarins, and oxidized derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6,8-Dibromo-3-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromine atoms and the coumarin core play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dibromo-3-(bromoacetyl)-2H-chromen-2-one
- 3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one
- 6,8-Dichloro-3-(phenylsulfonyl)-2H-chromen-2-one
Uniqueness
6,8-Dibromo-3-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at positions 6 and 8, along with a methyl group at position 3, differentiates it from other coumarin derivatives and influences its reactivity and biological activity .
Properties
Molecular Formula |
C10H6Br2O2 |
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Molecular Weight |
317.96 g/mol |
IUPAC Name |
6,8-dibromo-3-methylchromen-2-one |
InChI |
InChI=1S/C10H6Br2O2/c1-5-2-6-3-7(11)4-8(12)9(6)14-10(5)13/h2-4H,1H3 |
InChI Key |
KTSSQWGWUWRXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2OC1=O)Br)Br |
Origin of Product |
United States |
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